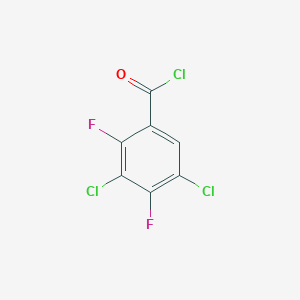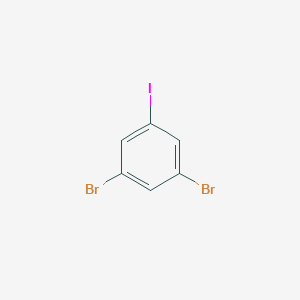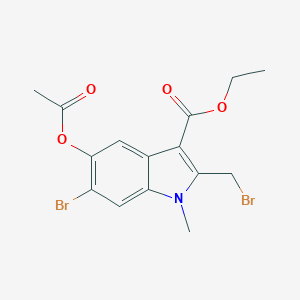
2-Chloro-4-methylquinoline-3-carbonitrile
説明
2-Chloro-4-methylquinoline-3-carbonitrile is a chloroquinoline-carbonitrile derivative, which serves as an important chemical precursor in the synthesis of a wide range of compounds. These compounds are frequently utilized in the development of pharmaceuticals and materials due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives, including 2-Chloro-4-methylquinoline-3-carbonitrile, involves various methods. These methods include reactions of chloro substituents at different positions on the quinoline ring and the cyano group at the 3 position. The synthetic approaches are designed to introduce functional groups, enabling further chemical modifications (Mekheimer et al., 2019).
Molecular Structure Analysis
The molecular structure of chloroquinoline-carbonitrile derivatives is characterized by the presence of a quinoline core, substituted with chloro and cyano groups at specific positions. This structure has been determined through various spectroscopic methods, contributing to our understanding of its chemical behavior and reactivity (Jukić et al., 2010).
Chemical Reactions and Properties
2-Chloro-4-methylquinoline-3-carbonitrile undergoes numerous chemical reactions, allowing for the synthesis of biologically active compounds. These reactions include nucleophilic substitutions, where the chloro and cyano groups react with various nucleophiles, leading to a wide array of quinoline derivatives with potential pharmacological properties (Mekheimer et al., 1998).
科学的研究の応用
Antitumor Agents : Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, which are closely related to 2-Chloro-4-methylquinoline-3-carbonitrile, have shown significant cytotoxic activity against human tumor cell lines. Specific halogen atom and lipophilicity substitutions increase their efficacy against different cell lines (Fouda, 2017).
Photoreactions : The photochemical reactions of 2-quinolinecarbonitrile derivatives in ethanol can lead to the formation of various compounds like triazapentaphene and 4,4′-bi-(2,2′-dicyano)quinoline, demonstrating their potential in organic photochemistry (HataNorisuke & OhtsukaRyoichi, 1975).
Synthesis of Novel Compounds : The combination of 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine leads to the synthesis of novel 3-azidopyrazolo[4,3-c]quinolin-4(5H)-ones, indicating its utility in synthesizing polyfunctionally substituted pyrazoloquinolines (Mekheimer et al., 2008).
Bioactive Compounds Synthesis : Chloroquinoline-3-carbonitrile derivatives have been successfully synthesized and applied to produce biologically active compounds, showcasing their versatility in medicinal chemistry (Mekheimer et al., 2019).
Cancer Therapy and Neuroprotection : 2-substituted 3-cyano-4,6-dimethylpyridine derivatives exhibit potential as biologically active compounds, with applications in cancer therapy and neuroprotection (Yassin, 2009).
Kinase Inhibition in Rheumatoid Arthritis : 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles show high selectivity for Tpl2 kinase and increased anti-inflammatory activity in rheumatoid arthritis models (Green et al., 2007).
特性
IUPAC Name |
2-chloro-4-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-8-4-2-3-5-10(8)14-11(12)9(7)6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTZPFJZNOSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384166 | |
| Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylquinoline-3-carbonitrile | |
CAS RN |
101617-94-1 | |
| Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
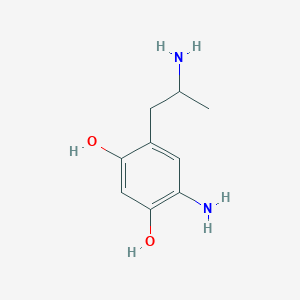
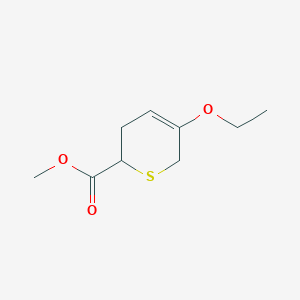

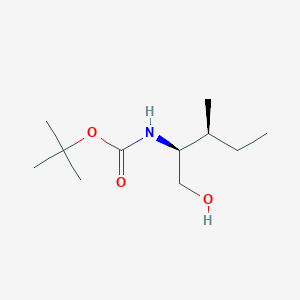
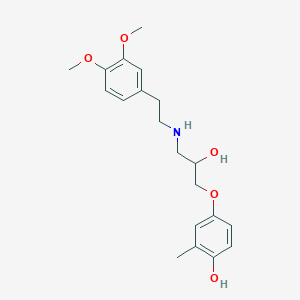
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
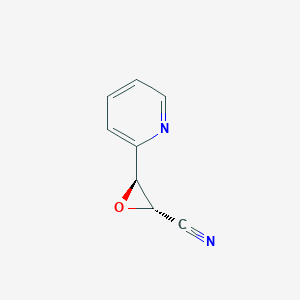
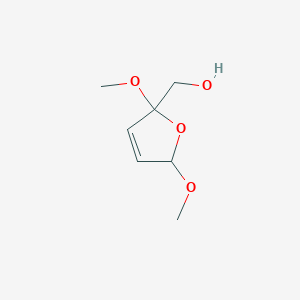
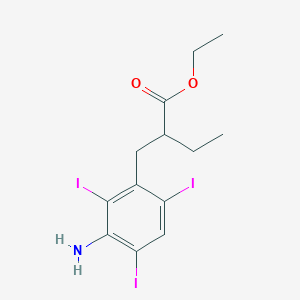
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
